molecular formula C13H16O2 B13550504 2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid

2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid

Cat. No.: B13550504
M. Wt: 204.26 g/mol
InChI Key: RAOQUJKFRHTQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative The presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of a tetrahydronaphthalene derivative with an appropriate acetic acid precursor. For instance, the reaction of 4-methyl-5,6,7,8-tetrahydronaphthalene with bromoacetic acid in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid may involve catalytic hydrogenation of a naphthalene derivative followed by functional group transformations. The use of palladium or platinum catalysts under hydrogen gas can facilitate the hydrogenation process. Subsequent steps may include Friedel-Crafts acylation to introduce the acetic acid moiety .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

Scientific Research Applications

2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthol

Uniqueness

Compared to similar compounds, 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both a methyl group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H16O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h6-7H,2-5,8H2,1H3,(H,14,15)

InChI Key

RAOQUJKFRHTQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C=C1)CC(=O)O

Origin of Product

United States

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